2-(Chloromethyl)-3-methylnaphthalene
CAS No.:
Cat. No.: VC15982064
Molecular Formula: C12H11Cl
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11Cl |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 2-(chloromethyl)-3-methylnaphthalene |
| Standard InChI | InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3 |
| Standard InChI Key | CQHSFFQAXLUPEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=C1CCl |
Introduction
Synthetic Routes and Optimization
The synthesis of 2-(Chloromethyl)-3-methylnaphthalene can be inferred from methods used for related chloromethylnaphthalenes. Two primary pathways are described below:
Chlorination of 3-Methyl-2-naphthalenemethanol
A common approach involves the reaction of 3-methyl-2-naphthalenemethanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method, adapted from procedures for 1-chloromethylnaphthalene , proceeds via nucleophilic substitution:
Key parameters:
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Reaction temperature: 0°C to room temperature.
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Solvent: Dichloromethane or chloroform.
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Yield: ~85–92% after purification by silica gel chromatography .
Friedel-Crafts Alkylation
Physicochemical Properties
The compound’s properties are extrapolated from structurally similar chloromethylnaphthalenes (Table 1) .
Table 1: Comparative Physicochemical Data
Reactivity and Functionalization
The chloromethyl group serves as a versatile handle for further derivatization:
Nucleophilic Substitution
Reactions with amines, alkoxides, or thiols yield secondary amines, ethers, or sulfides, respectively. For example, treatment with morpholine produces 2-(morpholinomethyl)-3-methylnaphthalene, a potential pharmacophore .
Cross-Coupling Reactions
Applications in Industry and Research
Agrochemical Intermediates
Chloromethylnaphthalenes are precursors to pesticides and herbicides. For instance, 2-(Chloromethyl)-3-methylnaphthalene may be used to synthesize (((arylmethyl)difluoroethyl)amino)furanones, which exhibit insecticidal activity .
Pharmaceutical Development
Derivatives of chloromethylnaphthalenes demonstrate antifungal properties. In vitro studies on analogous compounds show MIC values of 12.5–50 µg/mL against Candida albicans, suggesting potential for antifungal drug development .
Materials Science
The compound’s aromaticity and substituents make it a candidate for organic semiconductors or liquid crystals, though this application remains exploratory.
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